2-Bromopyridine-3,4-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4BrNO2 |
|---|---|
Molecular Weight |
189.99 g/mol |
IUPAC Name |
2-bromo-3-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C5H4BrNO2/c6-5-4(9)3(8)1-2-7-5/h1-2,9H,(H,7,8) |
InChI Key |
DEGZOKILIHNPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=O)O)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromopyridine 3,4 Diol and Its Precursors
Chemo- and Regioselective Bromination Strategies for Dihydroxypyridines
The direct introduction of a bromine atom onto a dihydroxypyridine core is a primary strategy for accessing the target compound. The hydroxyl groups are strongly activating, directing electrophiles to the ortho and para positions. However, this high reactivity can also lead to over-halogenation and a mixture of isomers, necessitating precise control over the reaction conditions.
The selective bromination of dihydroxypyridines, such as the synthesis of precursors to 2-bromopyridine-3,4-diol, hinges on the careful selection of the brominating agent, solvent, and temperature. The challenge lies in achieving monobromination at the desired position on an already electron-rich pyridine (B92270) ring.
Research into the halogenation of related structures demonstrates various approaches. For instance, selective bromination can be achieved using N-bromosuccinimide (NBS) or molecular bromine, often in a solvent like acetic acid or a chlorinated solvent. Temperature control is crucial; lower temperatures can help mitigate the formation of undesired polybrominated byproducts. In some cases, a buffered solution can be employed to control the reaction's pH and selectivity. For example, the selective allylic bromination of a related dihydropyridine (B1217469) was achieved using a buffered solution of pyridinium (B92312) perbromide at low temperatures. beilstein-journals.org The choice of brominating agent and conditions is paramount to controlling the outcome, as different reagents can lead to different regioselectivities.
Table 1: Selected Reagents for Controlled Halogenation
| Halogenating Agent | Substrate Type | Typical Conditions | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Alkenes, Aromatics | AIBN (initiator), CCl₄, reflux | acs.org |
| Bromine (Br₂) in Pyridine | Organomercuric Bromides | Pyridine (solvent), room temperature | nih.gov |
| Pyridinium Perbromide | Dihydropyridines | Methylene chloride/pyridine, low temp. | beilstein-journals.org |
A key strategy for achieving regioselectivity in pyridine halogenation involves converting the pyridine into a derivative that directs the halogen to a specific position. One advanced method involves installing a phosphine (B1218219) group at the 4-position, which can then be displaced by a halide nucleophile, although this is typically used for unactivated pyridines. nih.gov For dihydroxypyridines, the inherent electronic activation by the hydroxyl groups is the dominant directing factor.
The direct bromination of a pyridine-diol core proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyridine ring itself is electron-deficient compared to benzene, making it generally resistant to electrophilic attack. However, the presence of two hydroxyl groups dramatically changes this reactivity profile.
The hydroxyl groups are strong activating groups that donate electron density into the ring through resonance, particularly at the ortho and para positions relative to themselves. This increased nucleophilicity makes the pyridine-diol core highly susceptible to electrophiles like Br⁺ (or a polarized bromine molecule). The reaction is initiated by the attack of the π-system of the ring on the electrophilic bromine source. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of the carbon atom that was attacked by the bromine, which restores the aromaticity of the ring and yields the brominated product. The regioselectivity is dictated by the stability of the intermediate sigma complex, which is most stabilized when the positive charge can be delocalized onto the oxygen atoms of the hydroxyl groups.
De Novo Synthesis Approaches to the this compound Scaffold
De novo synthesis, or the construction of the target ring system from acyclic or simpler cyclic precursors, offers a powerful alternative to direct functionalization. These methods provide flexibility and control over the final substitution pattern.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for generating molecular complexity. nih.gov Classical MCRs for pyridine synthesis, such as the Hantzsch dihydropyridine synthesis, involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. The resulting dihydropyridine can then be oxidized to the aromatic pyridine. While not directly yielding the target compound, this strategy highlights a pathway where various simple components can be assembled to create highly substituted pyridine rings. beilstein-journals.org More modern MCRs have been developed that offer access to a wide range of substitution patterns. mdpi.com
Building the pyridine ring through intramolecular cyclization of a functionalized linear precursor is a common and effective strategy. This can involve various reaction types, including condensations and metal-catalyzed processes. For instance, thieno[3,2-b]pyridines, which contain a pyridine ring, can be synthesized by heating 3-aminothiophene substrates with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), leading to cyclization. researchgate.net
More advanced methods include radical-mediated annulations. A recently developed "couple-close" strategy merges metallaphotoredox cross-coupling with an intramolecular radical cyclization. princeton.edu This allows for the fusion of a heteroaryl halide with a bifunctional feedstock, such as a bromoalcohol, to rapidly assemble complex ring systems. princeton.edu Another powerful technique is electrophile-promoted cyclization, where an agent like N-Bromosuccinimide (NBS) can trigger an intramolecular electrophilic aromatic substitution to form a new ring fused to an existing one. acs.org
Perhaps the most direct route to a 2-bromopyridine (B144113) scaffold involves the derivatization of a simple, commercially available pyridine. A classic and high-yielding method for synthesizing 2-bromopyridine is the Sandmeyer-type diazotization-bromination of 2-aminopyridine (B139424). orgsyn.orggoogle.comgoogle.com In this process, 2-aminopyridine is treated with hydrobromic acid and bromine to form a perbromide intermediate. orgsyn.orggoogle.com Subsequent addition of sodium nitrite (B80452) at low temperature generates a diazonium salt, which readily decomposes, releasing nitrogen gas and allowing for the introduction of the bromine atom at the C2 position. orgsyn.orggoogle.com This method is robust and can achieve very high yields and purity. google.com
Table 2: Optimized Conditions for the Synthesis of 2-Bromopyridine from 2-Aminopyridine
| Step | Reagents | Temperature | Duration | Yield | Reference |
|---|---|---|---|---|---|
| 1. Perbromide Formation | 2-Aminopyridine, 48% HBr, Bromine | 0°C or lower | ~45 minutes | - | orgsyn.orggoogle.com |
| 2. Diazotization | Sodium Nitrite (aq. solution) | 0°C or lower | 2 hours | - | orgsyn.org |
| 3. Neutralization | Sodium Hydroxide (aq. solution) | < 20-25°C | - | 86-92% | orgsyn.org |
Once a key precursor like 2-bromopyridine is synthesized, further functionalization can be achieved. For example, halogen-metal exchange reactions, typically using an organolithium reagent, can convert the C-Br bond into a C-Li bond, which can then be trapped with an electrophile to introduce other substituents. arkat-usa.orgacs.org Subsequent introduction of the hydroxyl groups onto such a brominated pyridine precursor would complete the synthesis of this compound.
Post-Synthetic Modification and Functional Group Interconversion Pathways
Post-synthetic modification provides a powerful avenue for introducing functional groups onto a pre-formed pyridine ring, allowing for the synthesis of complex derivatives that may be inaccessible through direct construction.
The introduction of hydroxyl groups onto a brominated pyridine core is a challenging yet crucial transformation for accessing compounds like this compound. Direct hydroxylation is often difficult, necessitating indirect methods and functional group interconversions.
A significant advancement involves the base-catalyzed isomerization of 3-bromopyridines to facilitate 4-selective substitution. amazonaws.comrsc.orgchemrxiv.orgrsc.org Mechanistic studies suggest that this process proceeds through a 3,4-pyridyne intermediate. amazonaws.comrsc.org The subsequent nucleophilic attack is highly selective for the 4-position, driven by a facile SNAr reaction. amazonaws.comrsc.org This tandem isomerization-interception strategy enables the 4-selective etherification, amination, and hydroxylation of readily available 3-bromopyridines. rsc.org For instance, using a β-hydroxyamide nucleophile can directly yield the 4-hydroxylated pyridine product. nih.gov
Another conceptual approach involves the oxidation of other functional groups. The oxidation of aminopyridines to hydroxypyridines using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) represents a potential, albeit challenging, pathway that would require careful control to prevent over-oxidation or loss of the bromine substituent.
The activation of the pyridine ring through N-oxide formation is a common strategy. Pyridine N-oxides can undergo sequential addition of Grignard reagents and other electrophiles to create substituted dihydropyridine N-oxides, which can then be reduced to the corresponding piperidines or rearomatized to functionalized pyridines. nih.govrsc.org This pathway allows for the regio- and stereoselective introduction of substituents that could be precursors to hydroxyl groups.
Table 1: Selective 4-Substitution of 3-Bromopyridines via Isomerization/Interception
| Starting Material | Nucleophile | Base/Conditions | Product | Selectivity (4- vs 3-) | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Bromopyridine | Various primary and secondary alcohols | KOH, 18-crown-6, N,N-dimethylacetamide | 4-Alkoxypyridine | High | Good to Excellent | rsc.orgnih.gov |
| 3-Bromopyridine | β-hydroxyamide (42) | Base | 4-Hydroxypyridine (43) | >10 : 1 | 50% | nih.gov |
This table is generated from data in the referenced articles to illustrate the scope and selectivity of the reaction.
While this compound itself is an achiral molecule, the principles of stereoselective synthesis are paramount for constructing related chiral derivatives, which are prevalent in bioactive molecules. chim.itchemistryviews.org The development of catalytic asymmetric reactions that tolerate the electronic properties of the pyridine ring has been a significant area of research. chim.it
Key strategies for achieving enantioselectivity include the use of chiral catalysts and auxiliaries. numberanalytics.com Transition metal complexes with chiral ligands and biomolecule-inspired peptide catalysts have been successfully employed. chemistryviews.orgnumberanalytics.com A notable example is the catalytic enantioselective N-oxidation of bispyridine substrates, which uses an aspartic-acid-containing peptide catalyst to achieve desymmetrization with enantiomeric ratios up to 99:1. chemistryviews.org
The stereoselective dearomatization of pyridines is another powerful method for creating chiral, partially hydrogenated derivatives like dihydropyridines and pyridones. mdpi.com Furthermore, the regio- and stereoselective synthesis of trans-2,3-dihydropyridine N-oxides has been achieved through the sequential addition of Grignard reagents and aldehydes or ketones to pyridine N-oxides. nih.govscilit.com These intermediates can be reduced to form trans-2,3-substituted piperidines. nih.gov The catalytic enantioselective Reissert reaction of pyridine derivatives, utilizing Lewis acid-Lewis base bifunctional asymmetric catalysts, has also been developed for the synthesis of chiral piperidine (B6355638) subunits. acs.org
Table 2: Examples of Stereoselective and Enantioselective Syntheses of Pyridine Derivatives
| Reaction Type | Catalyst/Method | Product Class | Key Feature | Reference(s) |
|---|---|---|---|---|
| Enantioselective N-Oxidation | Aspartic-acid-containing peptide | Chiral Pyridine N-Oxides | Desymmetrization of prochiral bispyridines | chemistryviews.org |
| Regio- and Stereoselective Addition | Sequential Grignard addition to Pyridine N-Oxides | trans-2,3-Dihydropyridine N-Oxides | Complete regio- and stereoselectivity | nih.govscilit.com |
| Enantioselective Reissert Reaction | Bifunctional Al-sulfoxide/phosphine sulfide (B99878) catalyst | Chiral Piperidine Subunits | First catalytic enantioselective Reissert reaction of pyridines | acs.org |
| Catalytic Asymmetric Reduction | Chiral Rhodium or Ruthenium complexes | Chiral Pyridyl Alcohols/Amines | Asymmetric hydrogenation of ketones or olefins | chim.it |
This table summarizes advanced methodologies for controlling stereochemistry in the synthesis of complex pyridine-containing molecules.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pyridine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes. nih.gov This includes the use of aqueous or solvent-free reaction conditions and the development of recyclable catalysts. nih.govbohrium.com
One-pot multicomponent reactions (MCRs) are particularly amenable to green chemistry approaches, offering high atom economy and simplified procedures. bohrium.com Numerous MCRs for pyridine synthesis have been adapted to run in environmentally benign solvents like water or ethanol, or under solvent-free conditions. bohrium.comnih.govacs.org
Aqueous synthesis of pyridines has been achieved using various methods. For example, a four-component reaction to produce polysubstituted pyridines can be effectively mediated by SnCl₂·2H₂O as a precatalyst in water. researchgate.net Catalyst-free aqueous synthesis of certain fused pyridine systems, like methylimidazo[1,2-a]pyridines, has also been reported. organic-chemistry.org In some cases, a nanocatalyst prepared using a plant extract has been used to facilitate three-component reactions in an aqueous medium at room temperature. samipubco.com
Solvent-free syntheses often involve heating a mixture of reactants with a solid catalyst or using microwave irradiation. scirp.orgresearchgate.net The condensation of aldehydes, ketones, and ammonium (B1175870) acetate (B1210297) to form 2,4,6-trisubstituted pyridines can be catalyzed by Montmorillonite K10 clay under solvent-free conditions. scirp.org Similarly, Wells-Dawson heteropolyacids have been used to catalyze Hantzsch-like condensations without a solvent. conicet.gov.ar A notable solvent- and halide-free method involves the C-H functionalization of pyridine N-oxides with dialkylcyanamides to produce pyridine-2-yl substituted ureas. rsc.org
Eliminating catalysts or employing recyclable catalytic systems are key tenets of green synthetic design. Catalyst-free synthesis of imidazo[1,2-a]pyridines has been developed using microwave irradiation, offering a fast, clean, and high-yielding process. researchgate.net
The development of robust, recyclable catalysts is a major focus of green pyridine synthesis. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing cost and waste. A variety of materials have been shown to be effective and recyclable catalysts.
Table 3: Recyclable Catalysts in Pyridine Synthesis
| Catalyst | Catalyst Type | Reaction | Medium | Reusability | Reference(s) |
|---|---|---|---|---|---|
| K₆[PW₉V₃O₄₀]·4H₂O | Vanadium-substituted polyoxometalate | Oxidation of pyridines to N-oxides | Water | Easily recovered and reused | rsc.org |
| Fe₃O₄/ZnO/MWCNTs | Magnetic Nanocomposite | Three-component synthesis of pyridines | Aqueous | Notable reusability | samipubco.com |
| Montmorillonite K10 | Clay | Synthesis of 2,4,6-trisubstituted pyridines | Solvent-free | Recyclable | scirp.org |
| H₆P₂W₁₈O₆₂·24H₂O | Wells-Dawson Heteropolyacid | Hantzsch-like condensation | Solvent-free | Recyclable | conicet.gov.ar |
| Cu(II)-MOF | Metal-Organic Framework | Annulation of cyclic ketones with propargylamine | Toluene | Recyclable | nih.gov |
| SiO₂ | Silicon Dioxide | Four-component synthesis of polysubstituted pyridines | N/A | Reusable for up to three cycles | tandfonline.com |
This table highlights a diverse range of recyclable catalytic systems that promote the synthesis of pyridine derivatives under green conditions.
Chemical Reactivity and Transformation Chemistry of 2 Bromopyridine 3,4 Diol
Cross-Coupling Reactions at the Bromine Moiety
The bromine atom at the C2 position of the pyridine (B92270) ring is a key site for synthetic modification, readily participating in numerous transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental for constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium catalysts are exceptionally effective for activating the carbon-bromine bond in bromopyridines, facilitating a range of powerful coupling reactions. wikipedia.org The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, making 2-bromopyridine (B144113) derivatives preferred substrates for these transformations. wikipedia.org
Suzuki Reaction: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orgresearchgate.net For 2-Bromopyridine-3,4-diol, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C2 position. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base to activate the organoboron species. organic-chemistry.orgharvard.eduorganic-chemistry.org The presence of the diol functionality may necessitate the use of specific ligands or reaction conditions to avoid interference, or alternatively, the hydroxyl groups could be protected prior to the coupling reaction.
Table 1: Typical Conditions for Suzuki Coupling of Bromopyridines
| Component | Example Reagents/Conditions | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Catalyzes the cross-coupling cycle |
| Organoboron Reagent | Arylboronic acid, Vinylboronic ester | Source of the new carbon substituent |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |
| Solvent | Toluene, Dioxane, DMF, Aqueous mixtures | Solubilizes reactants and facilitates reaction |
| Temperature | Room temperature to 100 °C | Influences reaction rate and efficiency |
Heck Reaction: The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. researchgate.net This palladium-catalyzed process involves the addition of the pyridyl group from this compound across the double bond of an alkene, followed by the elimination of a hydrogen halide. researchgate.netnih.gov The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. thieme-connect.de For a substrate like this compound, the reaction would yield a 2-alkenyl-pyridine-3,4-diol derivative, providing a route to extend the carbon framework with unsaturated chains. wikipedia.org
Table 2: Representative Conditions for Heck Reaction of Bromopyridines
| Component | Example Reagents/Conditions | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation |
| Alkene | Styrene (B11656), Acrylates | Coupling partner |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HX byproduct |
| Solvent | DMF, Acetonitrile, Toluene | Reaction medium |
| Temperature | 80 °C to 140 °C | Typically requires heating for C-Br activation |
Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. scirp.org This reaction is co-catalyzed by palladium and copper complexes. scirp.orgsemanticscholar.org Applying this to this compound allows for the synthesis of 2-alkynyl-pyridine-3,4-diol derivatives, which are valuable intermediates for further transformations. semanticscholar.orgsoton.ac.ukresearchgate.net The reaction proceeds under mild, basic conditions, often using an amine base that can also serve as the solvent. scirp.org
Table 3: Common Conditions for Sonogashira Coupling of Bromopyridines
| Component | Example Reagents/Conditions | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the coupling cycle |
| Copper(I) Co-catalyst | CuI | Facilitates the reaction with the alkyne |
| Terminal Alkyne | Phenylacetylene, Propargyl alcohol | Source of the alkynyl group |
| Base | Et₃N, Diisopropylamine | Base and often the solvent |
| Solvent | THF, DMF (if amine is not the solvent) | Reaction medium |
Copper- and Nickel-Catalyzed Transformations
While palladium catalysts are dominant, copper and nickel catalysts offer alternative and sometimes complementary reactivity for transforming the C-Br bond.
Copper-Catalyzed Transformations: Copper-catalyzed reactions, such as the Ullmann condensation, provide classic routes for forming carbon-heteroatom bonds. These methods can be used to couple this compound with amines (C-N bond formation) or alcohols (C-O bond formation). Modern protocols often use ligands like 1,2-diols to stabilize the copper catalyst and accelerate the reaction. Interestingly, the diol moiety of the substrate itself could potentially act as an endogenous ligand, influencing the reaction's efficiency.
Nickel-Catalyzed Transformations: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. They are particularly effective in coupling aryl halides with organozinc reagents (Negishi coupling) and Grignard reagents (Kumada coupling). Nickel catalysis can also be applied in reductive coupling reactions, where two different electrophiles, such as this compound and an alkyl halide, are coupled in the presence of a reducing agent. These methods expand the scope of accessible structures, particularly for introducing alkyl groups.
Mechanistic Investigations of Bromine Activation and Cleavage
The activation and subsequent cleavage of the carbon-bromine bond are the critical initial steps in all cross-coupling reactions. For palladium-catalyzed processes, the mechanism is well-established and follows a catalytic cycle:
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the 2-bromopyridine ring, forming a Pd(II) intermediate. wikipedia.orgchemicalbook.com This is often the rate-determining step.
Transmetalation (for Suzuki, etc.): The organic group from the coupling partner (e.g., organoboron) is transferred to the palladium center, displacing the halide. organic-chemistry.org
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. organic-chemistry.org
Theoretical and experimental studies on bromopyridine derivatives show that the oxidative addition step involves the formation of a transition state where the C-Br bond is weakened before it is fully cleaved, leading to a new Pd-C bond. chemicalbook.com The electronic properties of the pyridine ring and the nature of the palladium catalyst's ligands significantly influence the energy barrier for this process.
Functionalization Reactions at the Diol Moiety
The 3,4-diol group on the pyridine ring provides a platform for a variety of chemical modifications, allowing for the synthesis of diverse derivatives with altered physical and biological properties.
Esterification and Etherification Reactions for Derivatives
Esterification: The hydroxyl groups of the diol can be converted into esters through reaction with carboxylic acids, acyl chlorides, or anhydrides. Standard esterification methods, such as Fischer esterification (using a carboxylic acid and an acid catalyst) or reaction with an acyl chloride in the presence of a base (like pyridine or triethylamine), can be employed. acs.org Depending on the stoichiometry of the acylating agent, it is possible to achieve either mono- or di-esterification, leading to products with one or both hydroxyl groups modified. Esters of hydroxypyridines are also of interest as they can be designed to be cleaved in the presence of specific metal ions. wikipedia.org
Etherification: The formation of ethers from the diol moiety is commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comorganic-synthesis.com This method involves deprotonating the hydroxyl groups with a strong base (e.g., sodium hydride, NaH) to form alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide. chem-station.com This reaction can be used to introduce a wide range of alkyl or benzyl groups. By carefully selecting the amount of base and alkylating agent, it may be possible to achieve selective mono-etherification of one of the hydroxyl groups.
Selective Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the diol. Selective protection allows for chemical transformations to be carried out at other sites of the molecule (such as the bromine atom) without affecting the hydroxyl groups.
Protection Strategies: 1,2-diols like the one in this compound are commonly protected by forming cyclic acetals or ketals. nih.gov For example, reaction with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst yields an isopropylidene acetal (B89532), which protects both hydroxyl groups simultaneously within a five-membered dioxolane ring. nih.gov Other common protecting groups for diols include benzylidene acetals. nih.gov
Alternatively, silyl ethers are widely used for protecting hydroxyl groups. Reagents such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) can be used. The steric bulk of these groups allows for potential regioselective protection of one hydroxyl group over the other, particularly if one is sterically less hindered. rsc.org Organocatalysts have also been developed to achieve site-selective functionalization of diols. rsc.org
Deprotection Strategies: The choice of protecting group is dictated by its stability under various reaction conditions and the ease with which it can be removed.
Acetals and Ketals : These are stable to basic and reductive conditions but are readily cleaved under acidic aqueous conditions. nih.gov
Silyl Ethers : The stability of silyl ethers varies greatly. They are typically removed using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. nih.gov The differing stability of various silyl groups allows for orthogonal protection strategies, where one silyl group can be removed while another remains intact.
Table 4: Common Protecting Groups for Diols and Their Cleavage Conditions
| Protecting Group | Abbreviation | Protection Reagent(s) | Common Deprotection Conditions |
|---|---|---|---|
| Isopropylidene Acetal | - | Acetone, Acid Catalyst (e.g., H₂SO₄) | Aqueous Acid (e.g., HCl, AcOH) |
| Benzylidene Acetal | - | Benzaldehyde, Acid Catalyst | Aqueous Acid, Hydrogenolysis (Pd/C, H₂) |
| tert-Butyldimethylsilyl Ether | TBS | TBSCl, Imidazole | TBAF, HF, Acetic Acid |
| Triisopropylsilyl Ether | TIPS | TIPSCl, Imidazole | TBAF, HF (more stable than TBS) |
Hydrogen Bonding Interactions and Supramolecular Assembly
The molecular architecture of this compound is rich in functional groups capable of engaging in a variety of non-covalent interactions, which are fundamental to its solid-state structure and supramolecular chemistry. The presence of two hydroxyl (-OH) groups, a pyridine nitrogen atom, and a bromine atom dictates its capacity to form intricate and predictable intermolecular networks.
The primary and most dominant of these interactions is hydrogen bonding. The hydroxyl groups at the C3 and C4 positions are excellent hydrogen bond donors (via the H atom) and acceptors (via the O atom). The pyridine ring's nitrogen atom acts as a potent hydrogen bond acceptor. This combination allows for the formation of robust and directional hydrogen bonds, which are key in the self-assembly of molecules into larger, ordered structures. It is anticipated that these interactions would lead to the formation of common supramolecular synthons, such as chains or dimeric motifs. For instance, intermolecular O-H···N hydrogen bonds between the hydroxyl group of one molecule and the pyridine nitrogen of another are highly probable. Similarly, O-H···O bonds can link molecules together, creating extended chains or sheets.
Beyond classical hydrogen bonding, the bromine atom at the C2 position can participate in halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) is attracted to a nucleophilic site, such as the oxygen of a hydroxyl group or the nitrogen of the pyridine ring on an adjacent molecule. In related structures like 2-bromo-4-hydroxypyridine, halogen bonds (Br···O) have been observed to link hydrogen-bonded chains into more complex layers. The interplay between strong hydrogen bonds and weaker, yet structurally significant, halogen bonds can result in the formation of complex and predictable 1-D, 2-D, or 3-D supramolecular architectures.
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor/Electrophile | Acceptor/Nucleophile | Potential Structural Motif |
| Hydrogen Bond | Hydroxyl Group (-OH) | Pyridine Nitrogen | Dimer, Chain |
| Hydrogen Bond | Hydroxyl Group (-OH) | Hydroxyl Oxygen | Chain, Sheet |
| Halogen Bond | Bromine Atom (-Br) | Pyridine Nitrogen | Inter-chain/layer linkage |
| Halogen Bond | Bromine Atom (-Br) | Hydroxyl Oxygen | Inter-chain/layer linkage |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Stacked columns |
Nucleophilic and Electrophilic Reactivity of the Pyridine Ring
The reactivity of the pyridine ring in this compound is governed by a complex interplay of electronic effects. The ring nitrogen atom is highly electronegative, which decreases the electron density of the ring system, making it generally resistant to electrophilic attack and susceptible to nucleophilic attack. Conversely, the two hydroxyl groups are strong electron-donating groups through resonance, which increases the electron density of the ring and activates it towards electrophilic substitution. These opposing influences dictate the regioselectivity and feasibility of substitution reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on pyridine rings is regioselective, preferentially occurring at the C2 (ortho) and C4 (para) positions relative to the nitrogen atom. This is because the anionic intermediate (Meisenheimer complex) formed during the attack at these positions is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. In this compound, the C2 position is occupied by a bromine atom, which is a competent leaving group. Consequently, this position is highly activated for SNAr reactions.
A variety of nucleophiles can displace the bromide. Transition-metal catalysis, particularly with palladium or copper, is often employed to facilitate these transformations, such as in Suzuki or Goldberg reactions.
Table 2: Representative Nucleophilic Aromatic Substitution Reactions
| Reaction Type | Nucleophile | Catalyst (Typical) | Product Type |
| Amination (Goldberg) | R₂NH | CuI / Ligand | 2-Aminopyridine-3,4-diol derivative |
| Cross-Coupling (Suzuki) | Arylboronic Acid | Pd(OAc)₂ / Base | 2-Arylpyridine-3,4-diol derivative |
| Alkoxylation | RO⁻ | - | 2-Alkoxypyridine-3,4-diol derivative |
| Thiolation | RS⁻ | - | 2-(Alkylthio)pyridine-3,4-diol derivative |
Electrophilic Aromatic Substitution (SEAr)
The pyridine ring is inherently electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution. Reactions often require harsh conditions and proceed slowly. However, the powerful activating effect of the two hydroxyl groups can counteract this deactivation to some extent. Hydroxyl groups are ortho-, para-directing. In this molecule, the positions ortho and para to the hydroxyl groups are C2, C4, and C5. The C2 and C4 positions are already substituted. Therefore, electrophilic attack would be directed primarily to the C5 position.
Direct electrophilic substitution on this compound has not been extensively reported, but analogous reactions suggest that transformations like nitration, sulfonation, or halogenation would likely occur at the C5 position, provided that conditions can overcome the ring's inherent deactivation.
The transformation between aromatic pyridine and its non-aromatic hydrogenated forms is a key strategy in synthetic chemistry for creating molecular complexity.
Dearomatization
Dearomatization reactions disrupt the aromaticity of the pyridine ring to produce more saturated, three-dimensional structures like dihydropyridines and piperidines. This can be achieved through several pathways:
Reductive Dearomatization: Catalytic hydrogenation is a common method for reducing the pyridine ring. Depending on the catalyst (e.g., Pd, Pt, Rh) and conditions, this can lead to partially reduced dihydropyridines or fully saturated piperidine (B6355638) derivatives.
Nucleophilic Dearomatization: The addition of nucleophiles, often organometallic reagents, to pyridinium (B92312) salts (activated pyridines) can lead to dihydropyridine (B1217469) products. Palladium-catalyzed reactions of 2-bromopyridines can also lead to dearomative cyclization.
Oxidative Dearomatization: An emerging strategy involves the cycloaddition of pyridines with "arenophiles" followed by oxidation to yield dihydropyridine cis-diols or epoxides. While this compound already possesses a diol, this methodology highlights the accessibility of dearomatized intermediates.
Re-aromatization
The reverse process, aromatization, involves the oxidation of a dihydropyridine to restore the pyridine ring's aromaticity. This is a common metabolic pathway for dihydropyridine-based drugs and a widely used synthetic transformation. A variety of oxidizing agents, ranging from mild reagents like manganese dioxide to stronger ones like nitric acid or ceric ammonium (B1175870) nitrate (CAN), can effect this transformation. Should this compound be reduced to its dihydropyridine form, these methods could be employed to regenerate the aromatic system.
Redox Chemistry and Electron Transfer Processes
The functional groups of this compound allow it to participate in various redox reactions. The vicinal diol is susceptible to oxidation, while the pyridine ring and the carbon-bromine bond can undergo reduction.
The 3,4-diol (a vicinal diol) is a key site for oxidative transformations. Depending on the oxidant and reaction conditions, several outcomes are possible:
Oxidation to Dicarbonyls: Mild oxidizing agents can convert the diol to the corresponding α-dicarbonyl compound, 2-Bromo-3,4-pyridinedione.
Oxidative Cleavage: Stronger oxidizing agents that target vicinal diols, such as sodium periodate (NaIO₄
Advanced Analytical and Spectroscopic Methodologies for Research on 2 Bromopyridine 3,4 Diol
High-Resolution Mass Spectrometry for Reaction Monitoring and Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful technique for the analysis of 2-Bromopyridine-3,4-diol, offering high accuracy, sensitivity, and specificity. mdpi.com Instruments such as Quadrupole-Orbitrap (q-OT) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide mass measurements with high resolving power, enabling the determination of elemental compositions and the differentiation of compounds with very similar masses. mdpi.com This capability is crucial for monitoring the progress of reactions that synthesize or involve this compound, allowing for the identification of reactants, intermediates, products, and potential byproducts in a reaction mixture. purdue.edu
A targeted HRMS method, known as Parallel Reaction Monitoring (PRM), is particularly effective. mdpi.com In a PRM experiment, a specific precursor ion—for instance, the protonated molecule [M+H]⁺ of this compound—is isolated and fragmented. mdpi.com The resulting full scan of product ions is then analyzed with high resolution and mass accuracy, providing unambiguous confirmation of the compound's identity and enabling its quantification even at low levels. mdpi.comacs.org
Isotopic labeling is a key strategy used in conjunction with HRMS to trace the pathways of chemical reactions. By strategically incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N, or ¹⁸O) into the structure of this compound or its precursors, researchers can follow the transformation of atoms and functional groups. When the isotopically labeled compound is analyzed by HRMS, the resulting mass shift in the precursor and fragment ions provides direct evidence of the reaction mechanism. nih.gov
Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion and analyze the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely involve characteristic losses, such as the loss of H₂O, HBr, or CO. Analysis of how the isotopic label is distributed among these fragments can reveal bond-forming and bond-breaking steps in the reaction pathway. nih.govnih.gov For example, labeling one of the hydroxyl groups with ¹⁸O could help determine its specific role and fate during a subsequent reaction.
| Precursor Ion (m/z) | Hypothetical Fragment Ion (m/z) | Proposed Neutral Loss | Structural Information Gained |
|---|---|---|---|
| 191.9501 | 173.9396 | H₂O | Indicates presence of a hydroxyl group. |
| 163.9557 | CO | Suggests fragmentation of the pyridine (B92270) ring structure. | |
| 110.0390 | HBr | Confirms the presence of the bromine atom. | |
| 82.0284 | HBr + CO | Represents a subsequent fragmentation step. |
HRMS is exceptionally well-suited for the direct analysis of complex mixtures containing this compound without extensive sample purification. nih.gov The high mass accuracy significantly reduces the number of possible elemental formulas for a given mass, minimizing interferences from matrix components or impurities. nih.gov This is valuable in various contexts, such as analyzing crude reaction outputs, identifying metabolites in biological systems, or detecting degradation products in environmental samples. The combination of liquid chromatography with HRMS (LC-HRMS) further enhances selectivity by separating components based on their polarity before mass analysis, allowing for the confident identification and quantification of this compound even when isomers and other closely related compounds are present. nih.gov
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of atoms, advanced 2D NMR techniques are necessary to unambiguously determine the molecule's complex structure and conformation. ipb.pt
Two-dimensional (2D) NMR experiments provide correlation data that reveal how atoms are connected within a molecule. For this compound, these techniques are essential to confirm the substitution pattern on the pyridine ring.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to map the correlations between the remaining protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which proton is attached to which carbon atom in the pyridine ring. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides insights into the three-dimensional structure and preferred conformation of the molecule.
| 2D NMR Experiment | Information Provided | Specific Application for this compound |
|---|---|---|
| COSY | Identifies proton-proton (¹H-¹H) spin coupling networks. | Confirms the connectivity between the two aromatic protons on the pyridine ring. |
| HSQC | Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). | Assigns specific ¹H signals to their corresponding ¹³C signals in the pyridine ring. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Establishes the substitution pattern by correlating ring protons to the carbons bonded to the Br and OH groups. |
| NOESY | Identifies protons that are close in space (through-space correlations). | Provides information on the spatial arrangement and conformation, particularly regarding the orientation of the hydroxyl groups. |
Solid-State NMR (SS-NMR) is a vital tool for characterizing materials in their solid form, providing information that is not accessible through solution-state NMR. pharmtech.combruker.com For this compound, SS-NMR can be used to study polymorphism, which is the ability of a compound to exist in more than one crystal structure. nih.govresearchgate.net Different polymorphs can have distinct physical properties, and SS-NMR can readily distinguish them because the chemical shifts of atoms are highly sensitive to the local electronic environment within the crystal lattice. researchgate.net
Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) provide high-resolution spectra of solid samples. nih.gov The number of distinct peaks in the spectrum can indicate the number of crystallographically inequivalent molecules in the unit cell. pharmtech.com Furthermore, advanced SS-NMR experiments can measure internuclear distances, providing direct insight into intermolecular interactions such as hydrogen bonding between the hydroxyl groups of adjacent molecules and potential halogen bonding involving the bromine atom. nih.gov This information is critical for understanding crystal packing and the physical properties of the solid material. bruker.com
X-ray Crystallography for Detailed Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the electron density can be produced. wikipedia.org This model reveals exact atomic positions, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.
The resulting crystal structure provides unambiguous confirmation of the molecule's connectivity and stereochemistry. mdpi.com More importantly, it elucidates the packing of molecules within the crystal lattice, revealing the network of intermolecular interactions that stabilize the solid state. researchgate.net For this compound, this would include a detailed map of the hydrogen-bonding network involving the two hydroxyl groups and the pyridine nitrogen, as well as other potential non-covalent interactions like π-π stacking or halogen bonds. acs.org This information is fundamental for understanding the compound's physical properties and for rationalizing the results obtained from other techniques like SS-NMR. pharmtech.com In cases of polymorphism, X-ray crystallography can determine the unique structure of each crystalline form.
| Parameter | Example Value/Information |
|---|---|
| Chemical formula | C₁₅H₁₄N₂O₂ |
| Formula weight | 254.28 |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| Unit cell dimensions | a = 14.583(3) Å, b = 9.3773(19) Å, c = 24.386(4) Å |
| Volume | 3334.8(11) ų |
| Z (Molecules per unit cell) | 8 |
| Calculated density | 1.368 g/cm³ |
| Intermolecular Interactions | Details on hydrogen bonds, π-π stacking, etc. |
Analysis of Crystal Packing and Intermolecular Forces
The primary intermolecular forces expected to be observed are:
Hydrogen Bonding: The two hydroxyl groups are strong hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl groups are hydrogen bond acceptors. khanacademy.org This is likely to result in the formation of robust hydrogen-bonding networks, which are a dominant factor in the crystal packing of many pyridine derivatives. nih.govacs.org These interactions can lead to the formation of well-defined supramolecular structures.
Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with electron-donating atoms. This type of interaction is a significant factor in the crystal structures of other brominated heterocyclic compounds.
The analysis of these forces is primarily accomplished through single-crystal X-ray diffraction . wikipedia.orglibretexts.org This technique provides precise atomic coordinates, from which bond lengths, bond angles, and the details of intermolecular contacts can be determined. Computational methods, such as Hirshfeld surface analysis, can be employed to visualize and quantify the different types of intermolecular contacts within the crystal structure.
Table 1: Predicted Intermolecular Forces in Crystalline this compound and Their Probed Distances
| Intermolecular Force | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | O-H | N (pyridine), O (hydroxyl) | 2.5 - 3.2 |
| Halogen Bond | C-Br | O, N | 2.8 - 3.5 |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 |
Elucidation of Polymorphic Forms
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. For this compound, the potential for polymorphism arises from the flexibility of its hydrogen-bonding networks and the possibility of different π-π stacking arrangements.
The elucidation of polymorphic forms involves a combination of experimental screening and analytical characterization. High-throughput crystallization techniques can be used to screen a wide range of solvents and conditions to identify different crystalline forms. nih.gov
The primary techniques used to identify and characterize polymorphs include:
Powder X-ray Diffraction (PXRD): Each crystalline form will produce a unique diffraction pattern, making PXRD a powerful tool for identifying different polymorphs.
Solid-State Nuclear Magnetic Resonance (SSNMR): SSNMR is highly sensitive to the local environment of atomic nuclei. Different polymorphs will often yield distinct SSNMR spectra due to differences in molecular conformation and packing.
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can detect phase transitions between polymorphs and differences in their thermal stability.
Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can reveal differences in the vibrational modes of the molecules in different crystalline environments.
Chromatographic Methods for Separation Science in Synthetic Research
Chromatographic techniques are indispensable for the purification and analysis of synthetic products and intermediates, including this compound. The polarity of the diol functionality and the aromatic nature of the pyridine ring will dictate the choice of chromatographic method.
Commonly employed techniques would include:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would likely be the method of choice for analyzing the purity of this compound. The retention time would be influenced by the mobile phase composition and pH.
Gas Chromatography (GC): For GC analysis, derivatization of the hydroxyl groups to increase volatility might be necessary.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary separation of components in a mixture.
Chiral Chromatography for Enantiomeric Excess Determination
If this compound were to be synthesized in a chiral, non-racemic form, or if it were to be used as a chiral ligand or catalyst, the determination of its enantiomeric excess (ee) would be crucial. Chiral chromatography is the most widely used technique for this purpose.
In chiral HPLC, a chiral stationary phase (CSP) is used to separate the enantiomers. The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times. The choice of the CSP is critical and would depend on the specific functional groups of this compound.
Table 2: Potential Chiral Stationary Phases for the Separation of this compound Enantiomers
| CSP Type | Basis of Separation |
| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Formation of inclusion complexes and hydrogen bonding |
| Pirkle-type (π-acidic or π-basic) | π-π interactions, hydrogen bonding, and dipole-dipole interactions |
| Macrocyclic antibiotic-based | Multiple chiral recognition mechanisms including hydrogen bonding and steric interactions |
Process Analytical Technology (PAT) Applications
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal of PAT is to ensure final product quality by building it into the process from the start.
In the synthesis of this compound, PAT could be implemented to monitor and control critical process parameters in real-time. This could involve the use of in-line or on-line spectroscopic techniques to monitor reaction progress, concentration of reactants and products, and the formation of impurities.
Potential PAT applications include:
In-situ FTIR or Raman Spectroscopy: To monitor the disappearance of starting materials and the appearance of the product in the reaction vessel.
On-line HPLC: To provide real-time analysis of the reaction mixture's composition and purity.
Focused Beam Reflectance Measurement (FBRM): To monitor particle size distribution during crystallization, which is crucial for controlling the solid-state properties of the final product.
By implementing PAT, the synthesis of this compound could be optimized for efficiency, reproducibility, and quality.
Computational Chemistry and Theoretical Studies of 2 Bromopyridine 3,4 Diol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromopyridine-3,4-diol, these studies would provide a detailed picture of its electron distribution and reactivity patterns.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, various ground-state properties could be calculated.
Key properties that would be investigated include:
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles for the lowest energy conformation.
Electronic Properties: Ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.
Charge Distribution: Atomic charges (e.g., Mulliken, NBO) would reveal the electrophilic and nucleophilic sites within the molecule, indicating how it might interact with other reagents.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, highlighting regions susceptible to electrophilic or nucleophilic attack.
A representative data table from such a study would look like this:
| Property | Calculated Value | Units |
| Total Energy | Data not available | Hartrees |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap | Data not available | eV |
| Dipole Moment | Data not available | Debye |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameters. While computationally more demanding than DFT, they offer higher accuracy for certain properties. These methods would be employed to benchmark and refine the results obtained from DFT calculations, providing a "gold standard" for the electronic energy and structure of this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would provide insights into its flexibility and its interactions with a solvent, typically water.
Key insights from MD simulations would include:
Conformational Analysis: Identifying the most stable conformations of the hydroxyl groups and how they interconvert.
Solvation Structure: Analyzing the arrangement of solvent molecules around the solute, including the formation and lifetime of hydrogen bonds between the diol and water.
Radial Distribution Functions (RDFs): RDFs would provide a statistical representation of how the density of solvent atoms varies as a function of distance from specific atoms in this compound.
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
Computational methods are routinely used to predict spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, theoretical spectra would be calculated and compared with experimental findings if they were available.
Predicted spectra would include:
Infrared (IR) Spectroscopy: Calculations of vibrational frequencies would predict the positions of major peaks in the IR spectrum, corresponding to functional groups like O-H and C=C stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of chemical shifts (¹H and ¹³C) would help in the assignment of signals in experimental NMR spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) would be used to calculate the electronic transition energies, predicting the absorption wavelengths in the UV-Vis spectrum.
A table of predicted vs. experimental data would be structured as follows:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | Data not available | Data not available |
| C-Br Stretch | Data not available | Data not available |
| Aromatic C-H Stretch | Data not available | Data not available |
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical chemistry is a powerful tool for exploring potential reaction pathways. For a molecule like this compound, studies could investigate its synthesis or degradation mechanisms. This involves locating the transition state (TS) structures for each step of a proposed reaction. The energy of the TS determines the activation energy, which is critical for understanding the reaction kinetics. No specific reaction mechanism studies for this compound are currently published.
Quantitative Structure-Property Relationships (QSPR) for Molecular Design
QSPR studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. While no QSPR models specifically involving this compound have been published, it could be included in a larger dataset of pyridine (B92270) derivatives to develop predictive models. Such a model would use calculated molecular descriptors (e.g., topological indices, quantum chemical parameters) to predict properties like solubility, melting point, or reactivity for new, unsynthesized compounds, thereby guiding molecular design.
Applications in Advanced Materials and Catalysis Research
Design and Synthesis as Ligands for Transition Metal Catalysis
The presence of the nitrogen atom in the pyridine (B92270) ring and the two hydroxyl groups makes 2-Bromopyridine-3,4-diol a potential candidate for use as a ligand in transition metal catalysis. The nitrogen atom can coordinate to a metal center, while the hydroxyl groups can either remain as spectator groups or participate in the catalytic cycle.
While the structure of this compound suggests its potential as a ligand for creating both soluble (homogeneous) and solid-supported (heterogeneous) catalysts, specific research detailing the synthesis and performance of such catalysts is not extensively documented in publicly available literature. The development of homogeneous catalysts would involve the direct reaction of this compound with a metal precursor. For heterogeneous catalysts, the molecule could potentially be anchored to a solid support through its hydroxyl or bromo functionalities before metal coordination.
The development of chiral catalysts for asymmetric synthesis is a significant area of chemical research. For this compound to be applied in asymmetric catalysis, it would typically require modification to introduce chirality. This could be achieved by reacting one of the hydroxyl groups with a chiral auxiliary or by synthesizing a chiral derivative of the parent molecule. However, specific studies focused on the application of this compound-derived ligands in asymmetric catalysis are not readily found in scientific literature.
Building Block for Polymer and Supramolecular Materials
The bifunctional nature of this compound, with its reactive bromine atom and hydrogen-bonding hydroxyl groups, positions it as a potential building block for the construction of larger molecular architectures such as polymers and supramolecular assemblies.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with a wide range of applications. The pyridine nitrogen and hydroxyl oxygens of this compound could serve as coordination sites for metal ions in MOF synthesis. For COF synthesis, the molecule would need to be functionalized with other reactive groups to enable the formation of strong covalent bonds that define the framework structure. There is a lack of specific published research demonstrating the successful incorporation of this compound as a primary building block into either MOFs or COFs.
Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline materials constructed through hydrogen bonding interactions between organic molecules. The two hydroxyl groups and the pyridine nitrogen of this compound are ideal functional groups for forming the directional hydrogen bonds that are essential for creating stable HOFs. The potential for this molecule to self-assemble into intricate, porous networks driven by hydrogen bonding is high, though specific examples and detailed structural analyses of HOFs based solely on this compound are not prevalent in current research databases.
Precursor for Advanced Functional Molecules
Beyond its direct use, this compound can serve as a valuable starting material or intermediate for the synthesis of more complex, functional molecules. The bromine atom can be readily substituted or used in cross-coupling reactions to introduce new functional groups or to link the pyridine core to other molecular fragments. The hydroxyl groups can also be chemically modified. This versatility allows for the generation of a library of derivatives with tailored electronic and steric properties for various applications, although specific examples of advanced functional molecules synthesized from this precursor are not widely reported.
Photoswitchable Systems
Photoswitchable molecules, which can reversibly change their properties upon light irradiation, are crucial for developing "smart" materials for optical data storage, molecular machines, and targeted drug delivery. While direct studies on this compound in photoswitchable systems are not extensively documented, the characteristics of its core structure are relevant to this field.
The pyridone/hydroxypyridine tautomerism, which is a feature of this molecule's potential forms, can be influenced by external stimuli. acs.org The development of photoswitchable systems has been explored in related heterocyclic compounds. For instance, cocrystals of 2-pyridone with halogen bond donors have been investigated for photochromic properties. nih.gov Furthermore, research into other heterocyclic systems, such as those involving 4-bromopyridine, has shown the conjunction of physical phenomena like spin-crossover (SCO) with light-induced effects, indicating that brominated pyridine moieties can be integral to creating materials with switchable properties. acs.org The design of photochromic materials often involves the reversible photocyclization of molecules, a principle that could potentially be applied to systems derived from this compound. acs.org These examples suggest that the combination of the pyridine ring, hydroxyl groups, and bromine atom in this compound provides a foundational structure for designing new photoresponsive materials.
Organic Electronic Materials (e.g., dyes, sensors)
Pyridine derivatives are widely recognized for their utility in organic electronics, serving as building blocks for semiconductors, light-emitting diodes (OLEDs), and sensitizers in solar cells. researchgate.netchim.itdiva-portal.org The electron-withdrawing nature of the pyridine ring is a key feature, influencing the electronic properties of materials it is incorporated into. rsc.org
In the context of dye-sensitized solar cells (DSSCs), pyridine derivatives are used as electrolyte additives, photosensitizers, and components of co-sensitization systems to enhance performance. nih.govmdpi.comresearchgate.netchemmethod.com For example, light-absorbing pyridine derivatives can be used as electrolyte additives to improve both photocurrent and photovoltage. nih.gov Organic dyes based on pyrazine, a related nitrogen-containing heterocycle, have also been synthesized and studied for DSSC applications. mdpi.com The functional groups on this compound could allow it to be integrated into larger D-π-A (Donor-π-Acceptor) dye structures, a common design for organic photosensitizers. chemmethod.com
Furthermore, the ability of pyridine derivatives to participate in charge-transfer interactions makes them suitable for chemosensor applications. acs.org The hydroxyl groups of this compound, in particular, could act as binding sites for specific analytes, leading to a detectable colorimetric or fluorescent response.
| Related Pyridine Derivative | Application Area | Key Function/Finding | Reference(s) |
| 4-tert-butylpyridine (TBP) | Dye-Sensitized Solar Cells | Electrolyte additive to improve photovoltage. nih.gov | nih.gov |
| Light-absorbing pyridine N1 | Dye-Sensitized Solar Cells | Electrolyte additive for axial coordination with porphyrin dyes, enhancing light-harvesting. nih.gov | nih.gov |
| Bis-terpyridine isomers | Organic Light-Emitting Devices | Electron-transporter materials; peripheral pyridine rings deepen ionization potential. rsc.org | rsc.org |
| 2,6-bis(iminoalkyl)pyridines | Dye-Sensitized Solar Cells | Used in co-sensitization with N719 dye to alleviate aggregation and enhance spectral response, improving efficiency. researchgate.net | researchgate.net |
| 2,3-Diamino-5-bromopyridine | Chemosensors | Forms a charge transfer complex for potential sensing applications. acs.org | acs.org |
Role in Analytical Methodologies as Derivatization Reagents
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. The structural features of molecules related to this compound are highly valuable in this context, particularly for the analysis of vicinal diols (compounds with hydroxyl groups on adjacent carbon atoms).
Enhancement of Detection Sensitivity in Mass Spectrometry
The detection of small polar molecules like vicinal diols by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their poor ionization efficiency. nih.gov Chemical derivatization with a reagent that imparts a readily ionizable group and a unique mass signature is a powerful strategy to overcome this limitation.
While this compound itself is the analyte of interest, structurally related bromopyridine boronic acids, such as 2-bromopyridine-5-boronic acid (BPBA) and 6-bromo-3-pyridinylboronic acid (also abbreviated BPBA), are excellent derivatization reagents for vicinal diols. nih.govnih.govresearchgate.net The derivatization reaction involves the formation of a stable cyclic ester between the boronic acid and the diol. nih.gov This process dramatically enhances detection sensitivity in ESI-MS for two key reasons:
Improved Ionization: The pyridine nitrogen in the reagent provides a basic site that is easily protonated, leading to a strong signal in positive-ion mode ESI-MS. nih.gov
Isotopic Signature: The presence of a bromine atom, which has two stable isotopes (79Br and 81Br) in an approximate 1:1 natural abundance, results in a characteristic doublet peak in the mass spectrum for the derivatized analyte. nih.govescholarship.org This unique isotopic pattern makes the derivatized compound easy to identify and distinguish from background noise, significantly improving the specificity and confidence of detection. escholarship.orgacs.orgchemrxiv.org
This strategy has been successfully applied to increase the detection sensitivity of various biologically important diols by orders of magnitude. researchgate.netmdpi.com
| Analyte (Vicinal Diol) | Derivatization Reagent | Analytical Improvement | Reference(s) |
| Styrene (B11656) glycol | 2-bromopyridine-5-boronic acid (BPBA) | Dramatically increased detection sensitivity in LC/ESI-MS. nih.gov | nih.gov |
| 3-butene-1,2-diol | 2-bromopyridine-5-boronic acid (BPBA) | Significantly enhanced signal and facilitated identification via bromine isotope pattern. nih.gov | nih.gov |
| Brassinosteroids (BRs) | 2-bromopyridine-5-boronic acid (BPBA) | Remarkably increased detection sensitivity in UHPLC-ESI-QqQ-MS. researchgate.net | researchgate.net |
| Fatty acid vicinal diols | 6-bromo-3-pyridinylboronic acid (BPBA) | Enabled sensitive and selective profiling with a limit of detection as low as 25 nM. nih.govescholarship.org | nih.govescholarship.org |
| Carboxyl-containing metabolites | 4-bromo-N-methylbenzylamine (4-BNMA) | Orders of magnitude increase in signal and characteristic isotope patterns for data mining. acs.org | acs.org |
Selective Recognition of Vicinal Diols
The foundation of the derivatization strategy described above is the specific and reversible reaction between boronic acids and compounds containing 1,2- or 1,3-diol functionalities. nih.govmdpi.comresearchgate.net This selective binding chemistry allows boronic acid-based reagents to act as "recognition elements" for diol-containing molecules. mdpi.comchemrxiv.org
Arylboronic acids react with vicinal diols in aqueous solution to form stable five- or six-membered cyclic boronate esters. researchgate.netnih.govrsc.org This interaction is the basis for numerous analytical applications, from enriching glycoproteins for proteomic analysis to developing sensors for saccharides. mdpi.com The selectivity of this binding can be tuned by modifying the structure of the boronic acid reagent. For instance, introducing electron-withdrawing groups can increase the Lewis acidity of the boron atom, enhancing its affinity for diols. researchgate.net
The use of bromopyridine boronic acids combines this selective diol recognition with the mass spectrometric advantages conferred by the bromine and pyridine groups. nih.govnih.gov Research has shown that these reagents can effectively derivatize both cis and trans diols, making them broadly applicable for the general detection of vicinal diols in complex biological samples. nih.govrsc.org
| Boronic Acid-Based Reagent | Target Analyte Class | Principle of Selectivity | Reference(s) |
| Phenylboronic acid | Carbohydrates, Diols | Reversible covalent formation of cyclic boronate esters with vicinal hydroxyl groups. researchgate.net | researchgate.net |
| 2-bromopyridine-5-boronic acid | Vicinal Diols | Forms stable cyclic esters, enabling selective detection of diols like styrene glycol. nih.govresearchgate.net | nih.govresearchgate.net |
| 6-bromo-3-pyridinylboronic acid | Fatty Acid Vicinal Diols | Rapid and easy reaction allows for selective labeling and profiling. nih.gov | nih.gov |
| Isoquinolinylboronic acids | Diols, Saccharides | High affinity for diols, including those on six-membered rings, at physiological pH. nih.gov | nih.gov |
| 4-(N-methyl)pyridinium boronic acid | Vicinal Diols in Tissue | Adapted for on-tissue derivatization for MALDI-MS imaging. nsf.gov | nsf.gov |
Future Directions and Emerging Research Avenues for 2 Bromopyridine 3,4 Diol
Exploration of Underutilized Reaction Pathways and Chemistries
While the bromo- and diol- functionalities suggest a range of possible transformations, many advanced synthetic methodologies remain underexplored for 2-bromopyridine-3,4-diol. Future research could unlock significant value by focusing on complex, efficient, and selective transformations.
Key areas for exploration include:
Catalytic Deoxydehydration (DODH): The vicinal diol group is a prime candidate for DODH, a reaction that converts it into an olefin. rsc.org This transformation, often catalyzed by rhenium or molybdenum complexes, could generate novel pyridyl alkene synthons from this compound. rsc.orgfigshare.com Pyridinium (B92312) perrhenate (B82622) salts have been identified as effective catalysts for the DODH of diols, a pathway that could be adapted for this specific substrate. researchgate.netrsc.org
Multicomponent Reactions (MCRs): MCRs offer an atom-economical and efficient route to complex molecules from three or more starting materials in a single step. mdpi.com The bifunctional nature of this compound makes it an ideal substrate for novel MCRs. For instance, it could participate in reactions like the Ugi or Passerini reaction, where the diol or its derivatives act as the alcohol component, to rapidly build libraries of complex, drug-like molecules. nih.gov
Modern Cross-Coupling and C-H Activation: While cross-coupling reactions of simple bromopyridines are well-established, their application to this compound, especially in tandem with reactions at the diol, is less common. sigmaaldrich.com Future work could explore sequential or domino reactions, such as a Suzuki or Sonogashira coupling at the bromine followed by a selective transformation of the diol. mdpi.com Furthermore, late-stage functionalization via C-H activation, a powerful tool for modifying complex molecules, represents a significant opportunity. rsc.orgresearchgate.net Developing directing groups or catalytic systems to selectively functionalize the C-H bonds of the pyridine (B92270) ring would provide rapid access to new derivatives.
| Potential Reaction Pathway | Key Reagents/Catalysts | Potential Product Class | Research Goal |
| Catalytic Deoxydehydration (DODH) | Rhenium (e.g., Pyridinium Perrhenate), Molybdenum Complexes, PPh₃ | 2-Bromo-3-alkenylpyridines | Generation of novel unsaturated pyridine building blocks. rsc.orgfigshare.com |
| Multicomponent Reactions (e.g., Ugi) | Isocyanides, Aldehydes, Carboxylic Acids | Highly substituted peptide-like pyridyl scaffolds | Rapid assembly of diverse and complex molecular libraries. nih.gov |
| Sequential Cross-Coupling/Diol Rxn | Pd or Cu catalysts, Boronic acids/Alkynes, Oxidizing/Reducing agents | Poly-functionalized pyridines | Creation of complex architectures through controlled, stepwise transformations. sigmaaldrich.com |
| C-H Functionalization | Pd, Rh, or Mn catalysts, Directing Groups | Regio-selectively substituted pyridines | Late-stage modification to access novel chemical space efficiently. rsc.orgresearchgate.net |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, scalability, and the discovery of novel chemical reactivity. nih.govresearchgate.net
Continuous Flow Synthesis: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. researchgate.net For this compound, flow reactors could be used for both its initial synthesis and subsequent derivatization. For example, the hydrogenation of pyridines and the synthesis of functionalized imidazo[1,2-a]pyridines have been successfully implemented in flow systems, demonstrating the technology's applicability to this class of compounds. nih.govresearchgate.net The generation of pyridyne intermediates, a powerful method for difunctionalization, has also been adapted to a continuous flow setup, enhancing safety and control. rsc.org
Automated Synthesis Platforms: The combination of retrosynthesis software with automated synthesizers allows for the rapid design and execution of synthetic routes with minimal manual intervention. synthiaonline.com Such platforms, which can perform multi-step syntheses and purifications, could be programmed to use this compound as a starting scaffold. nih.govsynplechem.com By systematically varying coupling partners and reaction conditions, these automated systems could generate large combinatorial libraries of derivatives for high-throughput screening in drug discovery or materials science.
| Parameter | Batch Processing | Flow Chemistry | Advantage for this compound |
| Scalability | Often requires re-optimization for scale-up. | Scaled by running the system for longer periods ("scale-out"). | Facilitates easier transition from lab-scale synthesis to pilot or industrial production. beilstein-journals.org |
| Safety | Accumulation of reactive intermediates can be hazardous. | Small reactor volumes minimize the quantity of hazardous material at any given time. | Safer handling of potentially energetic reactions or toxic reagents. rsc.org |
| Reaction Control | Gradients in temperature and concentration are common. | Superior heat and mass transfer provide precise control. | Improved selectivity and yield in functionalization reactions. |
| Throughput | Sequential, labor-intensive experiments. | Amenable to automation for high-throughput experimentation and library synthesis. nih.gov | Rapid exploration of chemical space and optimization of reaction conditions. |
Development of Sustainable Synthesis and Application Cycles
In line with the principles of green chemistry, future research must focus on minimizing the environmental impact associated with the synthesis and use of this compound and its derivatives. nih.gov This involves a holistic approach, considering the entire lifecycle of the chemical.
Green Synthetic Routes: Research should target the development of synthetic pathways that reduce waste and avoid hazardous substances. This includes using green catalysts, environmentally benign solvents like water or ethanol, and adopting energy-efficient methods like microwave or ultrasonic-assisted synthesis. nih.gov Multicomponent reactions are inherently green due to their high atom economy. rsc.org
Lifecycle Assessment (LCA): A crucial future direction is to perform a comprehensive Life Cycle Assessment for the production of this compound. LCA is a methodology that evaluates the environmental impact of a product from raw material extraction to final disposal. researchgate.net This analysis can identify hotspots in the production process and guide the development of more sustainable alternatives.
Recyclability and Degradation: When this compound is incorporated into materials like polymers or functional coatings, its end-of-life fate becomes critical. Future research should design these materials with recyclability or controlled biodegradability in mind. For instance, developing processes to recover the pyridine derivative from waste streams would contribute to a circular economy. google.com
| Green Chemistry Principle | Application to this compound Synthesis | Objective |
| Atom Economy | Employing multicomponent reactions (MCRs) and cycloadditions. rsc.orgekb.eg | Maximize the incorporation of reactant atoms into the final product, minimizing waste. |
| Use of Safer Solvents | Utilizing water, ethanol, or solvent-free conditions. nih.gov | Reduce environmental impact and improve process safety. |
| Catalysis | Developing highly efficient and recyclable catalysts (e.g., heterogeneous or biocatalysts). | Lower energy requirements, reduce waste from stoichiometric reagents, and allow for catalyst reuse. |
| Design for Degradation | Incorporating the molecule into polymers designed for biodegradation. | Ensure materials do not persist in the environment after their intended use. |
| Real-time Analysis | Integrating Process Analytical Technology (PAT) into flow synthesis. | Prevent by-product formation and optimize resource efficiency. |
Interdisciplinary Research with Nanoscience and Surface Chemistry
The unique combination of a pyridine ring (a known ligand) and a vicinal diol (capable of specific interactions) makes this compound an attractive building block for creating functional nanomaterials and modifying surfaces.
Nanoparticle Functionalization: The pyridine nitrogen and diol oxygens can act as coordinating ligands to stabilize metal nanoparticles (e.g., gold, palladium, copper). acs.orgrsc.orgnih.gov By attaching this compound to a nanoparticle surface, its properties can be tuned. The bromine atom provides a reactive handle for further "on-particle" modifications via cross-coupling reactions, enabling the creation of multifunctional nanocatalysts or nanosensors.
Self-Assembled Monolayers (SAMs): The diol group can form strong interactions with various surfaces. For example, dihydroxypyridine derivatives have been used in the electrodeposition and self-assembly of films. ipcms.frtandfonline.com The vicinal diol can also form covalent bonds with boronic acid-functionalized surfaces, providing a robust method for creating well-defined monolayers. researchgate.net These SAMs could be used to alter the hydrophilicity, chemical reactivity, or biological compatibility of a substrate.
Supramolecular Chemistry: The ability of dihydroxypyridines to act as bridging ligands in the self-assembly of complex metallo-supramolecular structures, such as molecular squares and cages, is well-documented. nih.govnih.gov this compound could be employed as a key component in constructing novel 2D and 3D architectures with tailored cavities for guest binding, catalysis, or molecular recognition.
| Interdisciplinary Field | Role of this compound | Potential Application | Key Functional Groups |
| Nanoscience | Surface ligand for metal nanoparticles. acs.org | Tunable nanocatalysts, targeted drug delivery vehicles. | Pyridine N, Diol O-H |
| Surface Chemistry | Building block for Self-Assembled Monolayers (SAMs). | Modified electrodes, biocompatible coatings, chemical sensors. | Diol O-H, Pyridine N |
| Materials Science | Monomer or cross-linker in functional polymers. | Smart materials, porous organic frameworks (POFs). | Diol O-H, Bromine (for polymerization) |
| Supramolecular Chemistry | Bridging ligand in coordination-driven self-assembly. nih.gov | Molecular cages for guest encapsulation, functional metallogels. | Pyridine N, Diol O-H |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
